molecular formula C17H15Cl2NO2 B3584589 (2E)-N-(3,4-dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-enamide

(2E)-N-(3,4-dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-enamide

Cat. No.: B3584589
M. Wt: 336.2 g/mol
InChI Key: MEUDNRMGPGFTHM-BJMVGYQFSA-N
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Description

(2E)-N-(3,4-dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated with a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(3,4-dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-enamide typically involves the reaction of 3,4-dichloroaniline with 4-ethoxybenzaldehyde under basic conditions to form the corresponding Schiff base. This intermediate is then subjected to a condensation reaction with an appropriate acylating agent to yield the final enamide product. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can enhance the efficiency and yield of the desired product. Purification steps, including crystallization or chromatography, are often employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(3,4-dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Amine or alcohol derivatives.

    Substitution: Substituted products with new functional groups replacing the chlorine atoms.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: Investigating its biological activity and potential as a pharmacological agent.

    Medicine: Exploring its therapeutic potential in treating diseases or conditions.

    Industry: Utilization in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of (2E)-N-(3,4-dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(3,4-dichlorophenyl)-3-phenylprop-2-enamide: Lacks the ethoxy group, which may affect its chemical properties and biological activity.

    (2E)-N-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide: Contains a methoxy group instead of an ethoxy group, potentially altering its reactivity and applications.

Uniqueness

(2E)-N-(3,4-dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-enamide is unique due to the presence of both dichlorophenyl and ethoxyphenyl groups, which may confer distinct chemical and biological properties. Its specific structure allows for targeted interactions in various applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

(E)-N-(3,4-dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO2/c1-2-22-14-7-3-12(4-8-14)5-10-17(21)20-13-6-9-15(18)16(19)11-13/h3-11H,2H2,1H3,(H,20,21)/b10-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEUDNRMGPGFTHM-BJMVGYQFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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